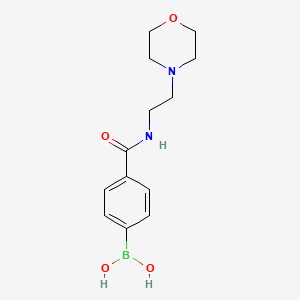

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Description

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group and a carbamoyl-linked 2-morpholinoethyl moiety. This compound is primarily utilized in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for constructing complex organic frameworks. Its morpholinoethyl group enhances solubility in polar solvents compared to purely aromatic analogs, making it advantageous in aqueous reaction conditions .

Synthesis: The compound is synthesized via multi-step routes involving Suzuki coupling of boronic acid precursors with brominated intermediates. For example, similar compounds like (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid () are prepared through bromobenzamide intermediates treated with n-BuLi and B(OMe)₃, yielding boronic acids in moderate yields (45–58%) .

Propriétés

IUPAC Name |

[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4/c17-13(11-1-3-12(4-2-11)14(18)19)15-5-6-16-7-9-20-10-8-16/h1-4,18-19H,5-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJAUBYTKBOMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657053 | |

| Record name | (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-45-7 | |

| Record name | (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multi-step Continuous Synthesis via Nitration, Esterification, and Reduction

A patented continuous synthesis process describes the preparation of boronic acid derivatives structurally related to the target compound, involving:

Step 1: Nitration

Concentrated sulfuric acid and fuming nitric acid are added at 0-10°C to a reaction vessel, followed by batchwise addition of p-carboxyphenylboronic acid. The mixture is maintained at 30-50°C for 2-3 hours to form 2-nitro-4-carboxyphenylboronic acid. The reaction mixture is then quenched in ice water, filtered, and dried.Step 2: Esterification

The nitro-carboxyphenylboronic acid intermediate is refluxed with an alcohol and a dehydrating agent at room temperature for 3-5 hours to yield 2-nitro-4-alkoxycarbonylphenylboronic acid. After reaction completion, the product is precipitated, filtered, and dried.Step 3: Reduction and Carbamoylation

The ester intermediate undergoes catalytic hydrogenation in the presence of hydrochloric acid under 1-3 atm hydrogen pressure at 30-50°C for 8-10 hours to reduce the nitro group to an amine. The resulting amine is subsequently reacted with 2-morpholinoethyl carbamoyl derivatives to form the target boronic acid compound. The product is isolated by rotary evaporation, slurry formation with acetone or ethyl acetate, filtration, and drying.

This method boasts advantages such as simple operation, low cost, high purity, and good yield.

Parallel Combinatorial Synthesis via Coupling and Alkylation

A research publication on boronic acid antagonists describes a synthetic approach that can be adapted for the preparation of morpholinoethyl carbamoyl boronic acids:

Amidation:

Coupling of substituted nicotinic acid derivatives with anilines or amines using coupling reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to form amide intermediates.S-Alkylation:

The mercapto group on the nicotinamide intermediate is alkylated using alkyl halides (e.g., bromomethyl derivatives) in solvents like anhydrous DMF, ethanol, or with resin-bound tertiary amines. Different methods (A, B, C) vary by solvent, base, and temperature but generally proceed at mild conditions (room temperature to 60°C) with reaction times from 0.5 to 18 hours.Deprotection and Purification:

Exposure to water liberates the boronic acid moiety from protected esters, followed by purification through preparative HPLC to afford the final boronic acid derivatives.

This approach allows for modular synthesis and rapid generation of analogues, including morpholinoethyl carbamoyl phenylboronic acids.

Direct Carbamoylation of Phenylboronic Acid Derivatives

Commercial suppliers report the availability of (3-(2-Morpholinoethylcarbamoyl)phenyl)boronic acid hydrochloride prepared via direct carbamoylation of phenylboronic acid derivatives with 2-morpholinoethyl amines under controlled conditions, followed by purification and crystallization.

Summary Table of Preparation Methods

Research Findings and Practical Notes

The continuous synthesis method (Method 1) is industrially attractive due to its scalability and cost-effectiveness, producing high-purity products suitable for pharmaceutical applications.

The combinatorial approach (Method 2) supports rapid synthesis of boronic acid derivatives with diverse substitutions, useful in drug discovery and SAR studies.

The direct carbamoylation method (Method 3) is commonly used for producing small quantities of the compound for research purposes, with well-characterized physical properties such as melting point and solubility.

Purification techniques such as preparative HPLC and recrystallization are critical to obtain analytically pure products.

Reaction monitoring by TLC, LC-MS, and NMR spectroscopy is essential for optimizing yields and confirming structures.

Analyse Des Réactions Chimiques

Types of Reactions

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form the corresponding amine.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Formation of 4-((2-Morpholinoethyl)carbamoyl)phenol.

Reduction: Formation of 4-((2-Morpholinoethyl)carbamoyl)aniline.

Substitution: Formation of various biaryl derivatives depending on the coupling partner.

Applications De Recherche Scientifique

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In the context of proteasome inhibition, the boronic acid moiety binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparaison Avec Des Composés Similaires

Structural Features

Key Insights :

Key Insights :

Key Insights :

- Morpholinoethyl and methoxyethyl groups improve solubility, enabling applications in aqueous systems.

- Compounds with electron-withdrawing groups (e.g., formyl) exhibit lower solubility but higher target affinity .

Activité Biologique

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the compound's biological activity, synthesizing data from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them useful in various biological applications, including enzyme inhibition and drug design. They exhibit a range of biological activities such as antibacterial, anticancer, and antioxidant properties. The unique structure of this compound contributes to its specific interactions within biological systems.

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors that contain diol groups. This interaction can inhibit enzymatic activity or modulate receptor functions, leading to various biological outcomes. For example, boronic acids can inhibit proteases and other enzymes critical for cellular functions.

Biological Activities

1. Anticancer Activity:

Research indicates that boronic acids can exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that derivatives of boronic acids showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity .

2. Antibacterial Properties:

The compound has also been studied for its antibacterial efficacy. In vitro tests have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli, at specific concentrations .

3. Antioxidant Activity:

Antioxidant assays reveal that this compound possesses considerable free radical scavenging ability, which is crucial for protecting cells from oxidative stress .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of boronic acid derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 18.76 ± 0.62 µg/mL . This suggests a promising role in cancer therapy.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of boronic acids. The compound was effective against E. coli at concentrations around 6.50 mg/mL, demonstrating its potential as an antibacterial agent .

Data Tables

| Biological Activity | IC50 Value (µg/mL) | Tested Cell Line/Bacteria |

|---|---|---|

| Anticancer | 18.76 ± 0.62 | MCF-7 (Breast Cancer Cells) |

| Antibacterial | 6.50 | Escherichia coli |

| Antioxidant | 0.14 ± 0.01 | DPPH Free Radical Scavenging |

Q & A

Basic Research Questions

Q. What computational methods are commonly employed to predict the structural and spectral properties of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level is widely used to model molecular geometry, vibrational frequencies, and NMR chemical shifts. These calculations are validated against experimental data (e.g., FT-IR, / NMR) to ensure accuracy. Discrepancies in bond angles or vibrational modes may arise from solvent effects, which are often excluded in basic DFT models .

Q. What synthetic routes and reaction conditions are typical for synthesizing this compound?

- Methodological Answer: Multi-step synthesis often involves coupling a boronic acid precursor (e.g., 4-carbamoylphenylboronic acid) with morpholinoethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key conditions include anhydrous solvents (e.g., DMA), inert atmospheres (N), and controlled temperatures (50–60°C) to prevent boroxine formation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (, , ) are essential. For example, NMR can confirm boronic acid integrity, while HRMS (ESI) verifies molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What safety precautions are necessary during handling?

- Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. First aid for exposure includes rinsing with water (15+ minutes for skin/eyes) and immediate medical consultation. Stability tests under nitrogen are recommended to prevent oxidative degradation .

Q. How do functional groups (e.g., morpholinoethyl, carbamoyl) influence its reactivity?

- Methodological Answer: The morpholinoethyl group enhances water solubility via hydrogen bonding, while the carbamoyl moiety directs regioselectivity in Suzuki-Miyaura cross-couplings. Boronic acid reactivity is pH-dependent, with optimal binding at physiological pH (7.4) .

Advanced Research Questions

Q. How can discrepancies between DFT-predicted and experimental spectral data be resolved?

- Methodological Answer: Incorporate solvent effects (e.g., PCM model) and higher basis sets (6-311++G**) to improve DFT accuracy. For NMR shifts, gauge-including atomic orbital (GIAO) methods better account for electron correlation. Experimental validation in DMSO-d or CDCl is critical .

Design a multi-step synthesis optimizing regioselectivity and yield.

- Methodological Answer: Start with 4-bromophenylboronic acid. Introduce the carbamoyl group via palladium-catalyzed carbonylation, followed by coupling with 2-morpholinoethylamine using HATU/DIPEA. Purify via silica-free chromatography (Sephadex LH-20) to avoid boronic acid-silica interactions .

Q. How can structure-activity relationship (SAR) studies improve its efficacy as an enzyme inhibitor?

- Methodological Answer: Modify the morpholinoethyl group to introduce fluorinated or chiral moieties. Use Autodock Vina for docking studies with target enzymes (e.g., autotaxin). Validate inhibition via fluorescence-based assays (e.g., FS-3 substrate) .

Q. What strategies minimize anhydride formation during storage?

- Methodological Answer: Store under nitrogen at -20°C with desiccants (e.g., molecular sieves). Lyophilize from tert-butanol/water mixtures to stabilize the boronic acid form. Monitor via NMR for boroxine peaks at ~30 ppm .

Q. How do electronic substituents affect single-molecule junction conductance?

- Methodological Answer: Use scanning tunneling microscopy (STM) break-junction techniques under varying voltages (100–200 mV). Compare conductance histograms of derivatives with electron-withdrawing (e.g., -CF) vs. donating (-OCH) groups. DFT-based NEGF simulations model charge transport pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.